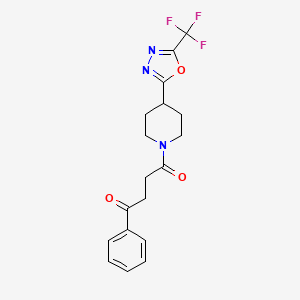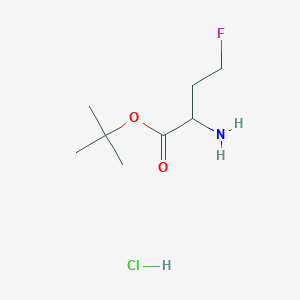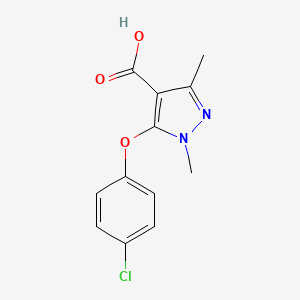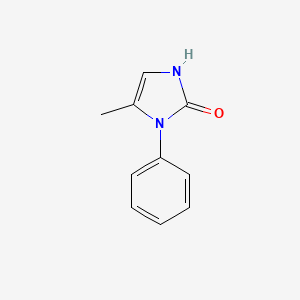
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C19H13F2N3O2S and its molecular weight is 385.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photovoltaic Efficiency and Optical Activities
The spectroscopic and quantum mechanical studies of benzothiazolinone acetamide analogs, which are structurally similar to the compound , have shown promising applications in photovoltaic cells. These compounds, including N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide (CBBA) and its derivatives, have been investigated for their light harvesting efficiency (LHE) and free energy of electron injection, making them potential photosensitizers in dye-sensitized solar cells (DSSCs). Their non-linear optical (NLO) activities were also studied, suggesting their utility in optical devices due to significant second-order hyperpolarizability values (Mary et al., 2020).
Antimicrobial and Antitumor Activities
Benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antitumor activities. These derivatives exhibit considerable activity against various cancer cell lines and microbial strains. Specifically, certain compounds demonstrated significant anticancer activity in vitro against a broad spectrum of human tumor cell lines, highlighting the therapeutic potential of benzothiazole-based compounds in treating neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Molecular Docking and Enzyme Inhibition
The study of benzothiazole derivatives extends to molecular docking and enzyme inhibition analyses. These compounds have been explored for their binding interactions with biological targets, such as Cyclooxygenase 1 (COX1), demonstrating the potential for selective inhibition of enzymatic pathways involved in inflammatory processes. The findings suggest that these molecules can be optimized further for enhanced biological activity and specificity (Mary et al., 2020).
Chemical Synthesis and Characterization
Research has also focused on the synthesis of benzothiazole acetamide derivatives through various chemical reactions, characterizing their structural and physical properties. These studies contribute to a deeper understanding of the compound's reactivity and potential modifications to improve its efficacy for specific applications. The development of novel benzothiazole derivatives through strategic synthetic routes offers avenues for discovering new therapeutic agents and materials with unique properties (Janardhan et al., 2014).
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O2S/c1-3-9-24-15-8-7-12(22-11(2)25)10-16(15)27-19(24)23-18(26)17-13(20)5-4-6-14(17)21/h1,4-8,10H,9H2,2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBBYLDQCBMIFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC=C3F)F)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2598478.png)




![[2-[[4-(Furan-3-yl)thiophen-2-yl]methylamino]-2-oxoethyl] acetate](/img/structure/B2598485.png)
![2-((4-chlorobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2598486.png)
![N-(3,5-dimethylphenyl)-3-(3,4-dimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2598489.png)



